molecular formula C6H12O3 B1330753 Ethyl 4-hydroxybutanoate CAS No. 999-10-0

Ethyl 4-hydroxybutanoate

Cat. No.: B1330753
CAS No.: 999-10-0
M. Wt: 132.16 g/mol
InChI Key: AYPJVXQBVHCUCJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybutanoate (CAS 999-10-0) is a fatty acid ester with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . Structurally, it consists of a 4-hydroxybutanoic acid backbone esterified with ethanol, yielding the IUPAC name this compound. This compound is a colorless liquid at room temperature and is characterized by a fruity-floral aroma, making it a significant contributor to the sensory profile of wines and other fermented beverages .

In enology, this compound is synthesized during alcoholic fermentation, with concentrations ranging from 1–2% initially to 4–6% at peak fermentation stages, followed by a decline during stabilization and maturation . Its presence is influenced by yeast strains, enzyme treatments, and processing conditions such as membrane filtration . For example, reverse osmosis (RO) and nanofiltration (NF) processes can reduce its concentration under high pressure without cooling, highlighting its sensitivity to oxidative and thermal degradation .

Preparation Methods

Chemical Synthesis Using Esterification

Ethyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutyric acid with ethanol, catalyzed by sodium hydroxide. This process involves the following steps:

Reaction Conditions:

Procedure:

  • Combine 4-hydroxybutyric acid and ethanol in the presence of sodium hydroxide.
  • Use an inert solvent to facilitate the reaction.
  • Maintain reaction temperature and time to ensure high yield and purity.
  • Separate and purify the product via extraction, distillation, or crystallization.

Notes:

  • Proper safety measures are essential due to the involvement of reactive chemicals.
  • The yield and purity depend significantly on reaction conditions.

Catalytic Esterification Using Amberlyst-15

Another method involves using Amberlyst-15 as a catalyst for esterification. This approach is advantageous for its high yield and efficiency.

Reaction Conditions:

Procedure:

  • Mix 4-hydroxybutyric acid with ethanol in the presence of Amberlyst-15.
  • Allow the reaction to proceed for about 20 hours under controlled conditions.
  • Purify the product using standard techniques like distillation or crystallization.

Biocatalytic Preparation

Biocatalysis offers an environmentally friendly alternative for synthesizing this compound using enzymes or whole-cell systems.

Reaction Conditions:

  • Enzymes : Recombinant ketoreductase or halohydrin dehalogenase.
  • pH Range : Optimal pH between 6–8.
  • Temperature : Typically between 25–45°C.

Procedure:

  • Prepare an aqueous buffer solution with components like phosphate salts.
  • Add recombinant enzymes along with cofactors (e.g., NADPH).
  • Stir the reaction mixture at controlled temperature and pH.
  • Monitor progress using techniques like HPLC-MS or gas chromatography.
  • Purify the product by removing solvents under reduced pressure.

Advantages:

  • Reduced material and energy consumption compared to chemical methods.
  • High conversion rates (up to 99%) under optimized conditions.

Comparison Table of Methods

Method Catalyst/Enzyme Reaction Time Yield (%) Environmental Impact
Chemical Synthesis Sodium hydroxide Moderate High Moderate
Catalytic Esterification Amberlyst-15 Long (20 hrs) Up to 94% Moderate
Biocatalytic Preparation Ketoreductase/Dehalogenase Variable Up to 99% Low

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-hydroxybutanoate serves as a key building block in the synthesis of several pharmaceutical compounds, particularly those targeting hypercholesterolemia. It is involved in the production of statins, which are widely used to manage cholesterol levels and prevent cardiovascular diseases. Research indicates that its derivatives, such as ethyl (S)-4-chloro-3-hydroxybutanoate, exhibit significant biological activity and can be synthesized using microbial reductases .

Case Study: Synthesis of Statins

  • Objective: To synthesize ethyl (S)-4-chloro-3-hydroxybutanoate.
  • Method: Various microbial reductases were cloned and expressed in Escherichia coli to enhance the efficiency of the synthesis process.
  • Results: High conversion rates were achieved, demonstrating the viability of using biocatalysts for producing pharmaceutical intermediates .

Food Science Applications

In the food industry, this compound is recognized for its role as a flavoring agent. It is naturally present in several alcoholic beverages, contributing to their aroma and taste profiles. Studies have shown that it can be used to detect the presence of gamma-hydroxybutyric acid (GHB) in alcoholic drinks, which has implications for forensic analysis .

Detection Methodology

  • Technique: Liquid chromatography coupled with triple quadrupole mass spectrometry was developed to quantify this compound in beverages.
  • Findings: The method demonstrated a limit of detection as low as 3.4 ng/mL, highlighting its potential utility in both food safety and forensic investigations .

Cosmetic Applications

This compound is also utilized in the cosmetic industry as a fragrance component and thickener. Its pleasant scent makes it suitable for various personal care products, enhancing user experience while providing functional benefits .

Chemical Manufacturing

Beyond its applications in pharmaceuticals and food science, this compound is important in the production of resins, plastics, and coatings. Its chemical structure allows it to act as an effective intermediate in synthesizing various industrial chemicals, thereby contributing to the development of new materials with specific properties.

Comparative Overview of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsBuilding block for statinsLowers cholesterol levels
Food ScienceFlavoring agent, forensic markerEnhances flavor profiles; aids in detection
CosmeticsFragrance component, thickenerImproves sensory attributes
Chemical ManufacturingIntermediate for resins and coatingsVersatile applications in material science

Mechanism of Action

The mechanism of action of ethyl 4-hydroxybutanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

  • Ethyl 4-chloro-3-hydroxybutanoate differs by a chloro substituent at position 3, enhancing its utility in asymmetric synthesis. It is produced via yeast-catalyzed reduction of ethyl 4-chloro-3-oxobutanoate, achieving 92% yield and 90% enantiomeric excess under optimized conditions .
  • Its safety profile remains unclassified, suggesting niche research applications .
  • Glucopyranosyloxy derivatives (e.g., compounds 6b–6e) incorporate a sugar moiety, increasing molecular weight and hydrophilicity. These compounds are synthesized via acid-catalyzed glycosylation, with yields ranging from 69–77% .

Key Observations:

  • Ethyl 4-hydroxybutanoate is predominantly biosynthesized during fermentation, with its concentration modulated by yeast strain selection (e.g., S. bayanus yields higher levels than S. cerevisiae) and nutrient additives like Fermaid E .
  • Ethyl 4-chloro-3-hydroxybutanoate showcases stereoselectivity dependence on substrate concentration: low COBE (substrate) concentrations favor R-isomers, while high concentrations favor S-isomers .

Table 3: Stability and Industrial Relevance

Compound Stability Concerns Industrial Relevance
This compound Degrades under high pressure/temperature Wine aroma enhancement
Ethyl 4-chloro-3-hydroxybutanoate Inhibited by product accumulation Pharmaceutical intermediate
Glucopyranosyloxy derivatives Stable under acidic conditions Glycoside research

Key Observations:

  • In wine, this compound concentrations decline post-fermentation due to oxidative reactions involving polyphenol oxidases and transition metals .
  • Ethyl 4-chloro-3-hydroxybutanoate exhibits product inhibition, requiring co-substrates (e.g., glucose, ethanol) for NAD(P)H regeneration during synthesis .

Metabolic and Aromatic Roles

This compound is metabolically linked to γ-butyrolactone via glutamic acid precursors, with a strong correlation (r = 0.971) observed in wines . Compared to other esters like ethyl hexanoate (banana aroma) and ethyl octanoate (floral notes), this compound contributes subtler fruity nuances, with its concentration peaking at 6.41% in enzyme-treated wines .

Biological Activity

Ethyl 4-hydroxybutanoate (E4HB) is an organic compound belonging to the class of fatty acid esters, specifically a derivative of 4-hydroxybutanoic acid. This compound has garnered attention in various fields, particularly in food science and pharmacology, due to its biological activities and applications. This article explores the biological activity of E4HB, including its synthesis, effects on fermentation processes, and potential health implications.

  • Chemical Formula : C6H12O3
  • Molecular Weight : 132.1577 g/mol
  • CAS Number : Not available
  • InChI Key : AYPJVXQBVHCUCJ-UHFFFAOYSA-N

E4HB is primarily produced by yeast during fermentation processes and can influence the flavor and aroma profiles of fermented products such as wines.

Synthesis and Production

E4HB can be synthesized through various biotechnological methods. One notable method involves the use of recombinant Escherichia coli strains that express specific enzymes for the conversion of precursor compounds into E4HB. This approach has been shown to yield high concentrations of E4HB with good enantiomeric purity .

1. Impact on Fermentation

E4HB plays a significant role in the fermentation process, especially in winemaking. Its concentration can affect the sensory characteristics of wine. Studies have shown a moderate correlation between E4HB levels and pH values in wine samples, indicating its potential impact on wine quality . Additionally, during the fermentation process, certain temperature ranges (20-26 °C) have been identified where E4HB production is optimized .

Case Study 1: Wine Fermentation

A study investigated the production of E4HB during the fermentation of apple wine. The results indicated that E4HB levels increased significantly during fermentation, contributing to the overall flavor profile. Sensory analysis confirmed that wines with higher E4HB concentrations were preferred by tasters due to their enhanced fruity aromas .

Case Study 2: Yeast Strain Variability

Research examining different yeast strains found that Saccharomyces cerevisiae produced higher amounts of E4HB compared to non-Saccharomyces strains during fermentation. This suggests that selecting specific yeast strains could optimize E4HB production in winemaking processes .

Research Findings

A summary of key research findings related to E4HB is presented in the table below:

StudyFocusKey Findings
BiocatalysisEffective synthesis using recombinant E. coli; high yields achieved (>99% ee).
Wine ProductionCorrelation between E4HB concentration and sensory quality; optimal production at specific temperatures.
PharmacologyStructural similarities to GHB; potential health implications require further investigation.
Yeast DiversityVariability in E4HB production among different yeast strains; S. cerevisiae preferred for higher yields.

Q & A

Basic Research Question: What are the standard methods for synthesizing ethyl 4-hydroxybutanoate in laboratory settings?

Answer:
this compound is typically synthesized via esterification of 4-hydroxybutanoic acid with ethanol under acidic conditions. A common protocol involves:

  • Reacting equimolar amounts of 4-hydroxybutanoic acid and ethanol with concentrated sulfuric acid (1–2% v/v) as a catalyst.
  • Heating the mixture under reflux (60–80°C) for 6–12 hours to drive the reaction to completion .
  • Purification via fractional distillation (boiling point: 205°C) or liquid-liquid extraction to isolate the ester .
    Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to confirm ester formation and assess purity.

Advanced Research Question: How can enzymatic methods improve the stereoselective synthesis of this compound derivatives?

Answer:
Asymmetric synthesis of chiral derivatives (e.g., ethyl 4-chloro-3-hydroxybutanoate) can be achieved using microbial reductases in biphasic systems:

  • Example Protocol:
    • Use Sporobolomyces salmonicolor AKU4429 aldehyde reductase with NADPH cofactor recycling (e.g., glucose dehydrogenase) .
    • Employ an organic solvent-water biphasic system (e.g., n-butyl acetate/water) to stabilize substrates and prevent enzyme inhibition.
    • Optimize reaction conditions (pH 6.5–7.5, 30–37°C) to achieve high enantiomeric excess (e.g., 86% R-isomer) and yield (>95%) .
      Data Contradiction Note: Substrate instability in aqueous systems necessitates biphasic conditions to mitigate hydrolysis and side reactions .

Basic Research Question: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Answer:
Gas chromatography (GC) is the gold standard for quantification:

  • GC Parameters:
    • Column: Polar stationary phase (e.g., DB-Wax, Carbowax 20M) for optimal separation .
    • Temperature Program: 60°C (3 min) → 220°C at 2°C/min → 245°C (20 min) to resolve this compound from co-eluting esters .
  • Calibration: Prepare standard curves using purified this compound (linear range: 0.1–10 mg/L; R² > 0.99) .
    Validation: Confirm peak identity via mass spectrometry (MS) or retention index matching with NIST databases .

Advanced Research Question: How do yeast strains influence the biosynthesis of this compound in fermented products?

Answer:
this compound is a secondary metabolite in wines, derived from glutamic acid via 4-hydroxybutanoic acid:

  • Key Findings:
    • Saccharomyces bayanus with Fermaid E produces significantly higher this compound concentrations than S. cerevisiae (e.g., 1.84 mg/L in Žižak wines) .
    • Correlation with γ-butyrolactone (r = 0.971, p < 0.05) suggests shared biosynthetic pathways involving esterification and lactonization .
      Methodological Insight: Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to quantify trace aroma compounds in biological matrices .

Advanced Research Question: How can researchers resolve contradictions in substrate stability data during kinetic studies of this compound?

Answer:
Substrate instability in aqueous systems (e.g., hydrolysis) can skew kinetic parameters:

  • Mitigation Strategies:
    • Use organic-aqueous biphasic systems (e.g., n-butyl acetate/water) to stabilize hydrophobic substrates .
    • Conduct time-course assays to monitor degradation rates and adjust reaction models accordingly.
    • Validate kinetic data using complementary techniques (e.g., NMR for real-time monitoring) .
      Example: In enzymatic reductions, biphasic systems increased NADPH turnover by 5,500-fold compared to aqueous systems .

Basic Research Question: What are the critical physicochemical properties of this compound for experimental design?

Answer:
Key properties include:

  • Boiling Point: 205°C (dictates distillation conditions) .
  • Density: 1.027 g/cm³ (relevant for liquid-liquid extraction) .
  • Hydrogen Bonding: Hydroxyl and ester groups influence solubility (polar solvents preferred) .
    Experimental Design Tip: Use density gradients to optimize phase separation in extraction protocols.

Advanced Research Question: How does this compound interact with neurological pathways, and what experimental models are appropriate for such studies?

Answer:
While not directly bioactive, its structural analogs (e.g., methyl 4-aminobutanoate) cross the blood-brain barrier and metabolize into GABA:

  • Model Systems:
    • In vitro neuronal cultures treated with deuterated analogs to track metabolic fate via LC-MS .
    • In vivo rodent models to assess GABAergic activity modulation (e.g., microdialysis coupled with HPLC) .
      Caution: this compound itself lacks established neuroactivity; focus on derivatives for mechanistic studies .

Properties

IUPAC Name

ethyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPJVXQBVHCUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326810
Record name ethyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-10-0
Record name ethyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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